molecular formula C21H24N6O3 B11026734 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

カタログ番号: B11026734
分子量: 408.5 g/mol
InChIキー: XRRHWFLOFBYJRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6, linked via a butanamide chain to a 5-methoxyindole moiety. Its design leverages the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure frequently employed in epigenetic inhibitors (e.g., BRD4 bromodomain inhibitors) and kinase modulators . The methoxy groups on both the triazolopyridazine and indole rings may enhance metabolic stability and target affinity compared to halogenated analogs .

特性

分子式

C21H24N6O3

分子量

408.5 g/mol

IUPAC名

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C21H24N6O3/c1-29-15-6-7-17-16(12-15)14(13-23-17)10-11-22-20(28)5-3-4-18-24-25-19-8-9-21(30-2)26-27(18)19/h6-9,12-13,23H,3-5,10-11H2,1-2H3,(H,22,28)

InChIキー

XRRHWFLOFBYJRW-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCC3=NN=C4N3N=C(C=C4)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole and triazolopyridazine rings, followed by their coupling through a butanamide linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

化学反応の分析

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Halogenation or alkylation can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole and triazolopyridazine moieties can bind to various receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazolopyridazine Core

  • Methoxy vs. Methyl/Trifluoromethyl Groups: Compound 8 (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) shares the 5-methoxyindole group but has a methyl substituent at position 3 of the triazolopyridazine. Compound 6 (trifluoromethyl-substituted triazolopyridazine) demonstrates that electron-withdrawing groups enhance potency against BRD4 but may increase metabolic lability .

Linker and Terminal Group Modifications

  • Butanamide vs. Amine/Thiazolamide Linkers :
    • The target compound’s butanamide linker provides flexibility and hydrogen-bonding capacity, contrasting with rigid amine-linked analogs (e.g., compound 7: N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-triazolopyridazin-6-amine), which exhibit shorter half-lives due to oxidative metabolism .
    • ’s compound (4-(6-methoxy-triazolopyridazin-3-yl)-N-[4-(4-pyridinyl)-thiazol-2-yl]butanamide) replaces the indole with a pyridinyl-thiazol group, reducing cytotoxicity but improving solubility .

Indole Ring Modifications

  • 5-Methoxy vs. Halogenated Indoles :
    • Bromo-substituted analogs (e.g., CAS 1401584-49-3: N-(2-(5-bromo-1H-indol-3-yl)ethyl)-4-(6-methoxy-triazolopyridazin-3-yl)butanamide) show higher reactivity but lower metabolic stability compared to the target’s 5-methoxyindole .
    • Fluoro or chloro substitutions (e.g., compound 10: N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-triazolopyridazin-6-amine) enhance target affinity but may introduce off-target effects .

Pharmacological and Pharmacokinetic Profiles

Target Selectivity and Potency

  • However, AZD5153’s piperidinyl group confers higher cell permeability .
  • PF-4254644, a c-Met inhibitor with a triazolopyridazine core, highlights the scaffold’s versatility. The target compound’s indole group may redirect selectivity toward epigenetic targets over kinases .

Cytotoxicity and Metabolic Stability

  • Compound 24 () with a triazolopyridazine-heteroaryl structure shows moderate cytotoxicity (IC50: ~5 μg/ml), suggesting that the target compound’s methoxy groups could reduce toxicity compared to halogenated derivatives .
  • The butanamide linker’s extended alkyl chain may improve metabolic stability over amine-linked analogs, as seen in ’s compounds .

Comparative Data Table

Compound Name / ID Triazolopyridazine Substituent Indole/Other Substituent Linker Type Key Finding(s) Reference
Target Compound 6-methoxy 5-methoxyindole-ethyl Butanamide Enhanced metabolic stability; putative BRD4 activity
Compound 8 (Enamine Z1192171101) 3-methyl, 6-amine 5-methoxyindole-ethyl Amine Moderate BRD4 affinity; shorter half-life
PF-4254644 3-(1-methylpyrazol-4-yl) Quinoline Ethyl Potent c-Met inhibitor; high selectivity
CAS 1401584-49-3 6-methoxy 5-bromoindole-ethyl Butanamide Higher reactivity; lower metabolic stability
AZD5153 3-methoxy Piperidinyl-phenoxyethyl Piperazine BRD4 inhibitor; superior cell permeability

生物活性

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C20H24N4O3
  • Molecular Weight : 368.43 g/mol

The presence of an indole moiety and a triazole ring suggests potential interactions with biological targets, particularly in the central nervous system and cancer therapy.

Antitumor Activity

Recent studies have indicated that compounds containing indole and triazole structures exhibit significant antitumor properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. The specific compound under discussion may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.6Induction of apoptosis
A549 (Lung)7.2Cell cycle arrest at G2/M phase
HCT116 (Colon)4.8Inhibition of DNA synthesis

Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide have been tested for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases.

Anti-inflammatory Properties

Research has shown that compounds with methoxy groups can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide was evaluated for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth with significant effects observed at concentrations lower than 10 µM.

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in a rat model of ischemic stroke. The results demonstrated a reduction in infarct size and improved neurological scores in treated animals compared to controls.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。